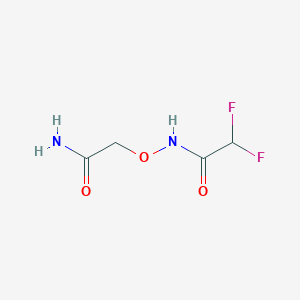
Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrrolidine ring substituted with methoxy groups, making it an interesting subject for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate typically involves the esterification of 2-(3,4-dimethoxypyrrolidin-1-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-(3,4-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 2-(3,4-dimethoxypyrrolidin-1-yl)propanol.
Substitution: Formation of 2-(3,4-dihalopyrrolidin-1-yl)propanoate.
科学研究应用
Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The methoxy groups and the ester functionality play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.
相似化合物的比较
Similar Compounds
Methyl 2-(3,4-dimethoxyphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyrrolidine ring.
Ethyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3,4-dihalopyrrolidin-1-yl)propanoate: Similar structure but with halogen substitutions on the pyrrolidine ring.
Uniqueness
Methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
methyl 2-(3,4-dimethoxypyrrolidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(10(12)15-4)11-5-8(13-2)9(6-11)14-3/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLQCSMDGCIOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CC(C(C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-Dimethyl-3-[(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628553.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B6628556.png)
![2-Methyl-3-[(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628578.png)
![2-[[(2,2-Difluoroacetyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6628584.png)

![3-[(1-Tert-butyltriazol-4-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6628614.png)
![[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628615.png)


![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]-2-methylbenzoic acid](/img/structure/B6628648.png)
![3-[1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl]propanoic acid](/img/structure/B6628652.png)
![2-Chloro-5-[[2-(1-methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6628657.png)
![1-[2-(1-Methoxycyclobutyl)acetyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B6628661.png)

